molecular formula C13H10N2O2S B10831548 2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one

2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B10831548
M. Wt: 258.30 g/mol
InChI Key: AZVIMHSUSDTTCB-UHFFFAOYSA-N
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Description

NSC 694621 is a potent inhibitor of PCAF (p300/CBP-associated factor), a histone acetyltransferase enzyme. This compound has shown significant activity in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research .

Preparation Methods

The synthesis of NSC 694621 involves the preparation of pyridoisothiazolone derivatives. The synthetic route typically includes the following steps:

    Formation of the pyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the isothiazolone moiety: This step involves the incorporation of sulfur and nitrogen atoms into the pyridine ring.

Chemical Reactions Analysis

NSC 694621 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of NSC 694621 with modified biological activities.

Scientific Research Applications

NSC 694621 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of histone acetyltransferases, particularly PCAF.

    Biology: The compound is used to investigate the role of histone acetylation in gene expression and cellular processes.

    Medicine: NSC 694621 has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It is being studied for its therapeutic potential in various cancer types.

    Industry: The compound is used in the development of new anticancer drugs and as a reference compound in drug discovery

Mechanism of Action

NSC 694621 exerts its effects by inhibiting the activity of PCAF, a histone acetyltransferase enzyme. PCAF is involved in the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting PCAF, NSC 694621 can alter the acetylation status of histones, leading to changes in gene expression that can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

NSC 694621 is unique in its potent inhibition of PCAF. Similar compounds include:

NSC 694621 stands out due to its high potency and specificity for PCAF, making it a valuable tool in cancer research and drug discovery.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C13H10N2O2S/c1-17-10-6-4-9(5-7-10)15-13(16)11-3-2-8-14-12(11)18-15/h2-8H,1H3

InChI Key

AZVIMHSUSDTTCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

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